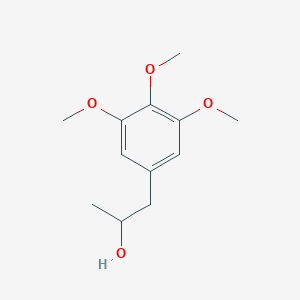
3,4,5-Trimethoxyphenyl propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxyphenyl propan-2-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a propan-2-ol moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity and making it a valuable component in drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxyphenyl propan-2-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents. One common method includes the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride in methanol to yield the corresponding alcohol . Another approach involves the use of Grignard reagents, where 3,4,5-trimethoxybenzaldehyde reacts with a Grignard reagent followed by hydrolysis to produce the desired alcohol .
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trimethoxyphenyl propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as halides and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxyphenyl propan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxyphenyl propan-2-ol involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes . Additionally, the compound can modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its bioactivity .
Comparación Con Compuestos Similares
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropionic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyamphetamine
Comparison: 3,4,5-Trimethoxyphenyl propan-2-ol stands out due to its unique combination of the trimethoxyphenyl group and the propan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(3,4,5-trimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8,13H,5H2,1-4H3 |
Clave InChI |
DDGBYZWNOGNCRX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


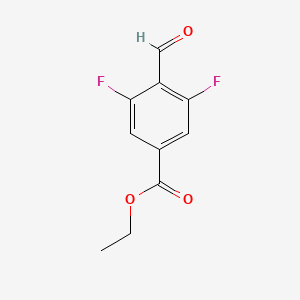
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
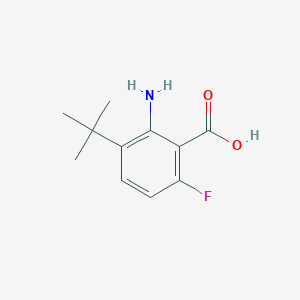

![5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
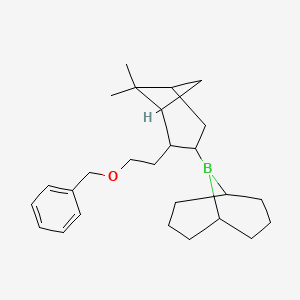
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12276518.png)
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
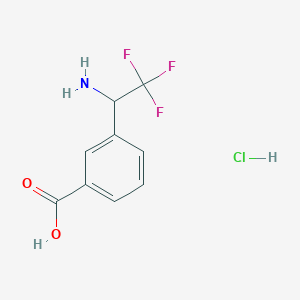

![4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276535.png)

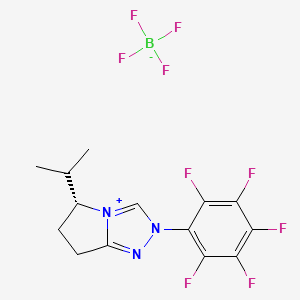
![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
